molecular formula C19H26N2O3 B2535372 N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide CAS No. 2201686-68-0

N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide

Cat. No.: B2535372
CAS No.: 2201686-68-0
M. Wt: 330.428
InChI Key: YFRKGOHOPZXEMC-UHFFFAOYSA-N
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Description

N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound with a unique structure that combines a piperidine ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The piperidine ring can be synthesized through a series of reactions involving the formation of the carbonyl group and the introduction of the ethyl and hydroxymethyl substituents. The phenyl group is then attached to the piperidine ring through a carbonyl linkage, followed by the addition of the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions and minimize side products.

Chemical Reactions Analysis

Types of Reactions

N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide include other piperidine derivatives and amide-containing molecules. These compounds share structural similarities but may differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a piperidine ring, a phenyl group, and an amide linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-3-17(23)20-13-15-5-7-16(8-6-15)18(24)21-11-9-19(4-2,14-22)10-12-21/h3,5-8,22H,1,4,9-14H2,2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRKGOHOPZXEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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